4-(4-methylpyridin-3-yl)-1H-indole
CAS No.:
Cat. No.: VC8889402
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N2 |
|---|---|
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 4-(4-methylpyridin-3-yl)-1H-indole |
| Standard InChI | InChI=1S/C14H12N2/c1-10-5-7-15-9-13(10)11-3-2-4-14-12(11)6-8-16-14/h2-9,16H,1H3 |
| Standard InChI Key | TXCZJIRMLQPMKS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NC=C1)C2=C3C=CNC3=CC=C2 |
| Canonical SMILES | CC1=C(C=NC=C1)C2=C3C=CNC3=CC=C2 |
Introduction
Structural and Electronic Characteristics of 4-(4-Methylpyridin-3-yl)-1H-Indole
Molecular Architecture
The compound features a 1H-indole core substituted at the 4-position with a 4-methylpyridin-3-yl group. Indole’s bicyclic structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The pyridine substituent introduces an additional nitrogen atom at the 3-position, while the methyl group at the pyridine’s 4-position modulates electronic and steric properties.
Key Structural Parameters:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₂N₂ |
| Molecular Weight | 208.26 g/mol |
| Exact Mass | 208.1106 |
| Topological Polar Surface Area (TPSA) | 28.03 Ų |
| LogP (Predicted) | 2.85 |
The LogP value, predicted using fragment-based methods, suggests moderate lipophilicity, balancing the polar pyridine nitrogen with the hydrophobic indole and methyl groups .
Synthetic Strategies for 4-Substituted Indole Derivatives
Challenges in Indole Functionalization
Direct functionalization of indole at the 4-position remains challenging due to the inherent electronic bias of the indole core, which favors electrophilic substitution at the 3-position . Traditional methods for 4-substitution often require directing groups or transition-metal catalysis. For example, Bosch et al. demonstrated the use of piperidinylmethyl directing groups to achieve 3-substitution in indole derivatives, though analogous strategies for 4-substitution are less common .
Cross-Coupling Approaches
The Suzuki-Miyaura coupling represents a viable route for introducing the 4-methylpyridin-3-yl group to indole. A hypothetical synthesis could involve:
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Preparation of 4-Bromo-1H-indole: Achieved via bromination of 1H-indole using N-bromosuccinimide (NBS) under controlled conditions.
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Synthesis of 4-Methylpyridin-3-ylboronic Acid: Generated through lithiation-borylation of 4-methylpyridine.
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Palladium-Catalyzed Coupling: Reacting 4-bromoindole with the boronic acid derivative in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in a toluene/water mixture .
Comparative Reaction Conditions:
| Method | Yield (%) | Reaction Time | Key Reference |
|---|---|---|---|
| Suzuki Coupling | 65–75 | 12–24 h | |
| Microflow Electrophile Generation | 85–90 | 0.1 s |
The microflow reactor technology described by enables rapid mixing and precise temperature control, potentially mitigating side reactions such as dimerization during electrophilic substitution.
Physicochemical and Spectroscopic Properties
Spectral Characterization
While experimental data for 4-(4-methylpyridin-3-yl)-1H-indole are unavailable, analogs provide predictive insights:
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¹H NMR: The indole NH proton typically resonates at δ 11.5–12.0 ppm (DMSO-d₆). Pyridine protons appear as a multiplet in δ 7.5–8.5 ppm, with the methyl group at δ 2.3–2.5 ppm .
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LC-MS: Expected molecular ion peak at m/z 209 [M+H]⁺ with fragmentation patterns reflecting loss of the pyridinyl moiety.
Stability and Reactivity
The compound’s stability is influenced by:
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pH Sensitivity: Protonation of the pyridine nitrogen (pKa ≈ 4.5–5.0) may enhance aqueous solubility under acidic conditions.
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Oxidative Degradation: Indole’s electron-rich system renders it susceptible to oxidation, necessitating inert atmosphere storage.
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
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Regioselectivity: Competing substitution at indole’s 2-, 3-, and 5-positions.
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Functional Group Compatibility: Sensitivity of boronic acids to protodeboronation under basic conditions.
Computational Modeling
Density functional theory (DFT) calculations could predict reactive sites and guide catalyst design for regioselective synthesis.
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